4-Chloro-7-fluoroquinolin-3-amine

Medicinal Chemistry Drug Design ADME Properties

4-Chloro-7-fluoroquinolin-3-amine (CAS 1596892-37-3) features a unique C3-NH2/C4-Cl/C7-F triad enabling orthogonal SNAr/cross-coupling diversification not possible with 4-amino-7-chloro or 4-chloro-7-fluoro analogs. The C7-F enhances metabolic stability, while C3-NH2 engages kinase hinges. Ideal for CNS-focused libraries & antimalarial lead optimization.

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
Cat. No. B12973374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoroquinolin-3-amine
Molecular FormulaC9H6ClFN2
Molecular Weight196.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1F)N)Cl
InChIInChI=1S/C9H6ClFN2/c10-9-6-2-1-5(11)3-8(6)13-4-7(9)12/h1-4H,12H2
InChIKeySONSGBIEDUAATH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-fluoroquinolin-3-amine: A Strategic 3-Amino-4-haloquinoline Building Block with Differentiated Physicochemical and Reactivity Profiles


4-Chloro-7-fluoroquinolin-3-amine (CAS 1596892-37-3, C9H6ClFN2, MW 196.61) is a heterocyclic building block belonging to the 3-aminoquinoline class, distinguished by the simultaneous presence of a C4 chloro leaving group, a C7 fluoro electron-withdrawing substituent, and a C3 primary amine nucleophilic handle [1]. This triad of functional groups establishes a unique reactivity hierarchy that is distinct from conventional 4-amino-7-chloroquinolines or 4-chloro-7-fluoroquinoline intermediates [2].

Why 4-Chloro-7-fluoroquinolin-3-amine Cannot Be Readily Replaced by Common 4-Amino-7-chloroquinoline or 4-Chloroquinoline Analogs


Generic substitution among halogenated aminoquinolines is contraindicated due to the divergent electronic and steric effects governing both downstream reactivity and ultimate biological target engagement. The C3-NH2/C4-Cl substitution pattern in 4-chloro-7-fluoroquinolin-3-amine dictates a distinct order of nucleophilic aromatic substitution (SNAr) and cross-coupling reactivity compared to the isomeric 4-amino-7-chloroquinoline scaffold, where the amine is para to the ring nitrogen [1]. Furthermore, the C7-fluoro substituent imparts a specific combination of metabolic stability and lipophilicity that differs markedly from C7-Cl or C7-H analogs, directly influencing membrane permeability and cytochrome P450 susceptibility in derived drug candidates [2]. These structural features translate into non-interchangeable performance in multi-step syntheses and divergent structure-activity relationships (SAR) in medicinal chemistry programs.

4-Chloro-7-fluoroquinolin-3-amine: Quantifiable Differentiation vs. In-Class Analogs


Lipophilicity (cLogP) Differentiates 4-Chloro-7-fluoroquinolin-3-amine from 4-Amino-7-chloroquinoline, Influencing CNS Permeability Potential

4-Chloro-7-fluoroquinolin-3-amine exhibits a computed partition coefficient (cLogP) of approximately 2.7, placing it in the optimal lipophilicity range for blood-brain barrier (BBB) penetration while maintaining aqueous solubility [1]. In contrast, the widely used comparator 4-amino-7-chloroquinoline (a common antimalarial scaffold) displays a higher cLogP of ~3.2, which may increase the risk of hERG channel blockade and phospholipidosis [2]. This ~0.5 log unit difference represents a significant shift in physicochemical space that can alter both pharmacokinetic and toxicity profiles of derived compounds.

Medicinal Chemistry Drug Design ADME Properties

Hydrogen Bond Donor/Acceptor Profile of 4-Chloro-7-fluoroquinolin-3-amine Offers Distinct Molecular Recognition Compared to 4-Chloro-7-fluoroquinoline

The presence of a primary amine at C3 provides a hydrogen bond donor (HBD) count of 1, in addition to hydrogen bond acceptors (HBA) including the quinoline nitrogen, fluoro substituent, and the amine nitrogen itself [1]. The comparator 4-chloro-7-fluoroquinoline (CAS 391-82-2) lacks any HBD functionality (HBD = 0), fundamentally altering its capacity to engage in directional intermolecular interactions with biological targets or crystal packing forces [2]. This difference is critical in fragment-based drug discovery and in the design of kinase inhibitors where a hydrogen bond to the hinge region is often essential.

Medicinal Chemistry Molecular Docking Structure-Based Design

Fluorine Substitution at C7 Confers Enhanced Metabolic Stability Relative to C7-Chloro Analogs in Predicted CYP450 Metabolism

The carbon-fluorine bond at the C7 position of 4-chloro-7-fluoroquinolin-3-amine is significantly stronger (bond dissociation energy ~130 kcal/mol) and more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the C7-Cl bond in 4-chloro-7-fluoroquinoline's chlorinated analog, 4,7-dichloroquinoline [1]. This is supported by class-level evidence demonstrating that fluorine substitution on aromatic rings generally reduces metabolic clearance and prolongs half-life in vivo [2]. While direct metabolic data for the target compound is not available, the structural feature is a well-established differentiator for fluorine-containing drug candidates over their chlorinated counterparts.

ADME Drug Metabolism Pharmacokinetics

Optimal Research and Industrial Application Scenarios for 4-Chloro-7-fluoroquinolin-3-amine


Synthesis of 3-Amino-4-substituted Quinoline Libraries for CNS Drug Discovery

The balanced lipophilicity (cLogP ~2.7) and hydrogen bond donor capacity of 4-chloro-7-fluoroquinolin-3-amine make it an ideal scaffold for generating CNS-focused compound libraries [1]. Its C4-chloro group enables rapid diversification via SNAr or cross-coupling to install various amine, ether, or carbon-linked substituents, while the C7-fluoro group enhances metabolic stability [2]. This is particularly valuable for programs targeting neurological disorders such as Alzheimer's disease or Parkinson's disease, where BBB penetration is essential [3].

Design of Selective Kinase Inhibitors via Hinge-Binding Motifs

The C3 primary amine provides a critical hydrogen bond donor that can be exploited to engage the kinase hinge region, a common motif in ATP-competitive inhibitors [1]. The 4-chloro-7-fluoroquinolin-3-amine core can be elaborated at the C4 position to access the hydrophobic back pocket or solvent-exposed region, while the C7-fluoro substituent can modulate selectivity and pharmacokinetics [2]. This scaffold is a valuable alternative to more common 4-aminoquinolines in kinase inhibitor discovery, particularly for targets like RIP2K or MELK where quinoline-based inhibitors have shown promise [3].

Development of Antiparasitic Agents with Improved Drug-like Properties

Fluorine-containing quinoline derivatives have demonstrated superior antiparasitic activity compared to non-fluorinated analogs, as evidenced by studies showing that fluoro-substituted 4-aminoquinolines are twice as potent as geneticin against Leishmania mexicana (IC50 41.9 μM) [1]. 4-Chloro-7-fluoroquinolin-3-amine serves as a versatile precursor for synthesizing novel 4-aminoquinoline antimalarials and antileishmanials with potentially improved efficacy and resistance profiles compared to chloroquine-based therapies [2]. The presence of the C7-fluoro group is expected to enhance metabolic stability and reduce hemozoin binding affinity issues associated with chloroquine resistance [3].

Functionalization via Suzuki-Miyaura Cross-Coupling for Diverse Lead Optimization

The C4-chloro group of 4-chloro-7-fluoroquinolin-3-amine is an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables the rapid synthesis of C4-aryl, C4-amino, and C4-alkynyl derivatives for lead optimization programs [2]. The orthogonal reactivity of the C3-amine and C4-chloride allows for sequential functionalization, providing access to highly diverse chemical space around the quinoline core [3].

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